A Comprehensive Technical Guide to 2,4,6-Trimethylbenzenesulfonyl Fluoride: Synthesis, Reactivity, and Applications in Modern Chemistry
A Comprehensive Technical Guide to 2,4,6-Trimethylbenzenesulfonyl Fluoride: Synthesis, Reactivity, and Applications in Modern Chemistry
Introduction
2,4,6-Trimethylbenzenesulfonyl fluoride, also known as mesitylenesulfonyl fluoride, is a pivotal reagent in contemporary organic and medicinal chemistry. Its unique combination of stability and tunable reactivity has positioned it as a valuable tool for researchers, particularly in the realm of bioconjugation and drug discovery. This guide provides an in-depth exploration of its chemical identifiers, synthesis, reactivity profile, and key applications, offering a technical resource for scientists and professionals in the field. The sterically hindered nature of the mesityl group, coupled with the unique properties of the sulfonyl fluoride moiety, imparts distinct chemical characteristics that are increasingly being harnessed for the precise construction of complex molecular architectures.
Core Identifiers and Physicochemical Properties
A clear understanding of a compound's fundamental properties is the bedrock of its effective application. The key identifiers and physicochemical data for 2,4,6-trimethylbenzenesulfonyl fluoride are summarized below for quick reference.
| Identifier | Value |
| CAS Number | 384-98-5[1] |
| Molecular Formula | C₉H₁₁FO₂S[1] |
| Molecular Weight | 202.25 g/mol [1] |
| Synonyms | 2-Mesitylenesulfonyl fluoride, Benzenesulfonyl fluoride, 2,4,6-trimethyl-[1] |
| Physical State | White solid |
| Melting Point | 65-70 °C[1] |
| Solubility | Soluble in most organic solvents. |
Synthesis and Purification
The efficient synthesis of 2,4,6-trimethylbenzenesulfonyl fluoride is crucial for its accessibility in research. A reliable one-pot procedure starting from the corresponding sulfonic acid has been reported with high yield.
Experimental Protocol: Synthesis from 2,4,6-Trimethylbenzenesulfonic Acid
This protocol outlines a common and effective method for the preparation of 2,4,6-trimethylbenzenesulfonyl fluoride. The causality behind the choice of reagents lies in the conversion of the sulfonic acid to a more reactive intermediate, followed by fluoride displacement.
Materials:
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2,4,6-Trimethylbenzenesulfonic acid
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Cyanuric chloride
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Tetramethylammonium chloride (TMAC)
-
Acetonitrile (CH₃CN)
Procedure:
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To an oven-dried reaction tube equipped with a stirrer bar, add 2,4,6-trimethylbenzenesulfonic acid (1.0 eq).
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Add cyanuric chloride (1.1 eq) and a catalytic amount of tetramethylammonium chloride (5 mol%).
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Add anhydrous acetonitrile as the solvent.
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The reaction mixture is stirred at 60 °C for 12 hours.
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Upon completion, the reaction mixture is cooled to room temperature.
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The product is isolated and purified by standard techniques such as column chromatography to yield 2,4,6-trimethylbenzenesulfonyl fluoride as a white solid (reported isolated yield of 94%).
Self-Validation: The purity of the synthesized compound should be verified by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis. The obtained data should be consistent with the reported values.
Chemical Reactivity and Mechanistic Insights
The reactivity of 2,4,6-trimethylbenzenesulfonyl fluoride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl fluoride group. This moiety is remarkably stable under many conditions, yet it can be activated to react with nucleophiles, a cornerstone of its utility in "click chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[2]
Sulfur(VI) Fluoride Exchange (SuFEx) Reactivity
SuFEx is a powerful click chemistry platform that enables the rapid and efficient formation of robust covalent linkages.[2] 2,4,6-Trimethylbenzenesulfonyl fluoride is an excellent electrophile for these reactions. The S-F bond, while stable, can be activated by a suitable base or catalyst to undergo nucleophilic substitution with a variety of nucleophiles, including amines, phenols, and thiols.[3][4]
The general mechanism involves the attack of a nucleophile on the electron-deficient sulfur atom, leading to the displacement of the fluoride ion. The steric hindrance provided by the two ortho-methyl groups on the mesityl ring can influence the reaction rate but also contributes to the stability of the reagent.
Caption: General workflow of a SuFEx reaction.
Radical Sulfonylation Reactions
Recent studies have expanded the reactivity profile of sulfonyl fluorides to include radical reactions. In the presence of a suitable base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and a photocatalyst, 2,4,6-trimethylbenzenesulfonyl fluoride can be converted into a sulfonyl radical. This radical species can then participate in various transformations, such as the sulfonylation of alkenes. This dual-catalysis approach opens new avenues for the application of sulfonyl fluorides in organic synthesis.
Applications in Drug Discovery and Chemical Biology
The unique reactivity and stability of 2,4,6-trimethylbenzenesulfonyl fluoride make it a valuable tool in the development of new therapeutics and chemical probes.
Bioconjugation and Covalent Inhibition
The sulfonyl fluoride moiety is considered a "privileged warhead" in chemical biology.[5] It can form stable covalent bonds with various nucleophilic amino acid residues in proteins, including serine, threonine, tyrosine, lysine, and histidine.[5][6] This property is exploited in the design of covalent inhibitors and activity-based probes for target identification and validation.[5][7] The SuFEx reaction provides a reliable method for linking a pharmacophore containing a sulfonyl fluoride to a biological target.[3][4][8]
Caption: Bioconjugation via SuFEx chemistry.
Fragment-Based Drug Discovery (FBDD)
In the context of FBDD, sulfonyl fluorides like the 2,4,6-trimethylbenzenesulfonyl derivative can serve as versatile fragments.[3] By identifying weakly binding sulfonyl fluoride fragments, these can be elaborated into more potent drug-like molecules through SuFEx-mediated fragment linking strategies.[3] This approach has been successfully applied to discover novel enzyme inhibitors.[3]
Synthesis of Bioactive Molecules
Derivatives of 2,4,6-trimethylbenzenesulfonyl fluoride have shown promise as precursors to compounds with antimicrobial properties. For instance, 2,4,6-trimethylbenzenesulfonyl hydrazones have been synthesized and evaluated for their antibacterial activity.[9]
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
In Case of Exposure:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Characterization Data
Accurate characterization is essential for confirming the identity and purity of 2,4,6-trimethylbenzenesulfonyl fluoride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (500 MHz, CDCl₃): δ 7.04 (s, 2H, Ar-H), 2.64 (s, 6H, ortho-CH₃), 2.35 (s, 3H, para-CH₃).
-
¹⁹F NMR (471 MHz, CDCl₃): δ 68.2 (s).
-
¹³C NMR (Predicted): Due to the symmetry of the mesitylene ring, four distinct signals are expected in the ¹³C NMR spectrum. Based on the spectrum of mesitylene, the aromatic carbons would appear in the range of 125-140 ppm, and the methyl carbons would appear at around 20-25 ppm. The carbon attached to the sulfonyl group would be the most downfield among the aromatic carbons.
Conclusion
2,4,6-Trimethylbenzenesulfonyl fluoride has emerged as a powerful and versatile reagent in modern chemical synthesis and drug discovery. Its unique stability, coupled with its predictable and efficient reactivity in SuFEx click chemistry, provides a robust platform for the construction of complex molecules and bioconjugates. As our understanding of its reactivity continues to expand, so too will its applications in addressing challenges in medicinal chemistry and beyond. This guide serves as a foundational resource for researchers looking to leverage the exceptional properties of this important building block.
References
-
2,4,6-TRIMETHYLBENZENESULFONYL FLUORIDE Basic information. (n.d.). Chemdad. Retrieved January 25, 2026, from [Link]
- Li, X., et al. (2023). Sulfur-fluoride exchange (SuFEx)-enabled lead discovery of AChE inhibitors by fragment linking strategies. European Journal of Medicinal Chemistry, 258, 115502.
- Popiołek, Ł., et al. (2021). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules, 26(10), 2933.
- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.
-
Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
- Sulfur fluoride exchange. (2023). Nature Reviews Methods Primers, 3(1), 1-22.
- Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. (2022). Organic & Biomolecular Chemistry, 20(38), 7549-7564.
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange. Retrieved January 25, 2026, from [Link]
-
Safety Data Sheet: 1,2,4-Trimethylbenzene. (2016, February 4). Carl ROTH. Retrieved January 25, 2026, from [Link]
- Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. (2015). The Royal Society of Chemistry.
- A Heck-Matsuda Process for the Synthesis of β-Arylethenesulfonyl Fluorides: Selectively Addressable Bis-electrophiles for SuFEx Click Chemistry. (2016).
-
Safety Data Sheet. (2022, February 10). MP Biomedicals. Retrieved January 25, 2026, from [Link]
- Sulfonyl fluorides as privileged warheads in chemical biology. (2015). Chemical Science, 6(5), 2650-2659.
-
Introductory note on the 13C NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). (n.d.). Doc Brown's Chemistry. Retrieved January 25, 2026, from [Link]
- Synthesis of β-Arylethenesulfonyl Fluoride via Pd-Catalyzed Nondirected C–H Alkenylation. (2018). Organic Letters, 20(15), 4566-4569.
- An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (2023). Molecules, 28(4), 1618.
Sources
- 1. 2,4,6-TRIMETHYLBENZENESULFONYL FLUORIDE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]
- 3. Sulfur-fluoride exchange (SuFEx)-enabled lead discovery of AChE inhibitors by fragment linking strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. mpbio.com [mpbio.com]
